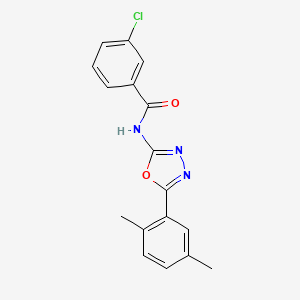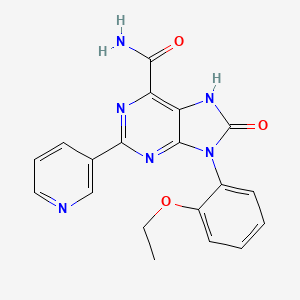
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine analogues. This compound has been widely studied for its potential use in treating various diseases, including cancer and viral infections. In
Applications De Recherche Scientifique
Synthetic Methods and Structural Analysis
Research into similar compounds has focused on their synthesis and the exploration of their structural properties. For instance, studies have reported on the synthesis of novel pyrido and thieno derivatives, highlighting methodologies that could be applicable to the synthesis of "9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide" (Bakhite et al., 2005). Such synthetic routes might involve the preparation of key intermediates followed by cyclization processes to form the purine core.
Potential Biological Activities
The chemical structure suggests that the compound may have interesting biological properties. Similar compounds have been studied for their antiviral, antitumor, and enzyme inhibition activities. For instance, research on pyrazolo derivatives has explored their antifungal properties, which could suggest potential applications in developing new antifungal agents (Hanafy, 2011). Additionally, the synthesis of pyrrolo derivatives has been linked to the design of potassium-competitive acid blockers, indicating potential uses in pharmaceutical research aimed at gastrointestinal disorders (Palmer et al., 2007).
Applications in Material Science
The structural features of such compounds, including the purine base, suggest potential applications beyond biological activity. For example, the ability to form complexes with metals could be exploited in the development of new materials or as ligands in coordination chemistry, leading to applications in catalysis or material science (Golubev et al., 2013).
Propriétés
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-2-28-13-8-4-3-7-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-6-5-9-21-10-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHGORCDMZQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

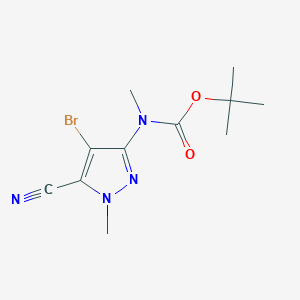
![9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2761855.png)

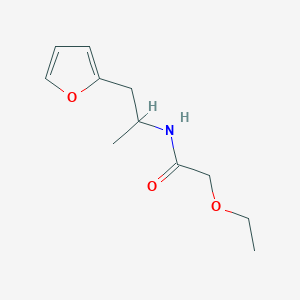

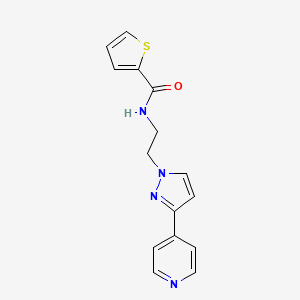
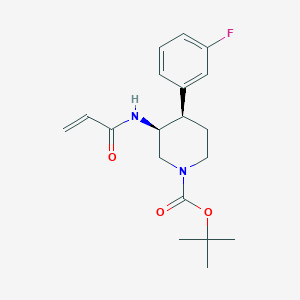
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)
![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)
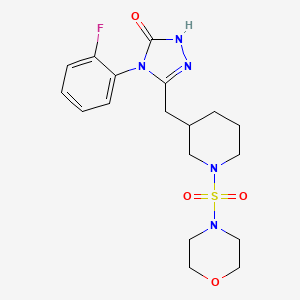
![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

